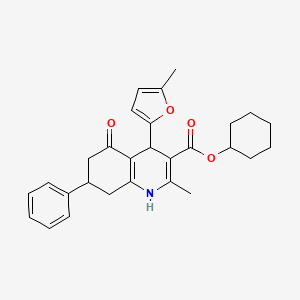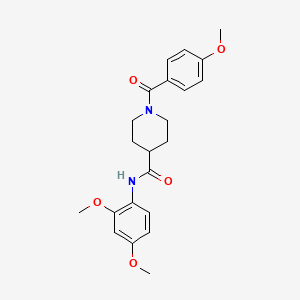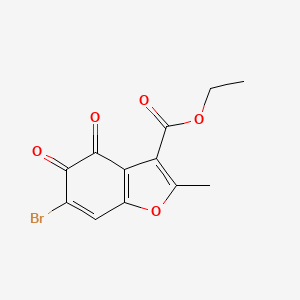![molecular formula C16H18BrN3O3S B5107664 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide, also known as BAY-678, is a chemical compound that has been of interest to researchers due to its potential for use in scientific studies. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mécanisme D'action
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide is a selective inhibitor of PDE10A, an enzyme that plays a role in the regulation of cyclic nucleotides. By inhibiting this enzyme, 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide can increase the levels of cyclic nucleotides, which can have various effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide on biochemical and physiological processes depend on the specific cellular signaling pathways that are affected by the increased levels of cyclic nucleotides. For example, 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been shown to increase the activity of certain neurotransmitters in the brain, which could potentially be used to treat neurological disorders. It has also been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide in lab experiments include its selectivity for PDE10A, its ability to increase cyclic nucleotide levels, and its potential for use in the treatment of various diseases. However, there are also limitations to using 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide, such as its potential toxicity and the need for further research to fully understand its effects on cellular signaling pathways.
Orientations Futures
There are many potential future directions for research involving 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide. One direction is to further investigate its potential use in the treatment of neurological disorders and cancer. Another direction is to study the effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide on other cellular signaling pathways and to identify other potential targets for this compound. Additionally, research could be done to develop more efficient synthesis methods for 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide and to investigate its potential toxicity in more detail.
Méthodes De Synthèse
The synthesis of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been achieved using different methods. One method involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and sulfonyl chloride in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with 3-pyridinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide.
Applications De Recherche Scientifique
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been used in scientific research as a tool to study the function of certain proteins. For example, it has been used to investigate the role of the protein PDE10A in the central nervous system. 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has also been studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders.
Propriétés
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-3-20(4-2)24(22,23)15-10-12(7-8-14(15)17)16(21)19-13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGWDVIPAWBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)
